molecular formula C12H6O12 B123989 Mellitic acid CAS No. 517-60-2

Mellitic acid

Cat. No.: B123989
CAS No.: 517-60-2
M. Wt: 342.17 g/mol
InChI Key: YDSWCNNOKPMOTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mellitic acid, also known as benzenehexacarboxylic acid, is a compound with a symmetric structure and an abundance of carboxyl groups . It has the capacity to form highly ordered molecular networks . Its primary targets are proteins, particularly those with positively charged low-symmetry globular structures .

Mode of Action

this compound dissociates in water to yield various mellitate anions, which have pronounced tendencies to form complexes with cations, including protonated amines . These anions, especially MA 5- and MA 6-, have high charge densities . The electrostatic attraction between these highly symmetric anions and the positively charged proteins can lead to the formation of interesting self-assembly patterns .

Biochemical Pathways

The interaction between this compound and proteins can induce misfolding and aggregation of the proteins . This process results in the appearance of non-native intermolecular beta-sheet structures in the proteins .

Pharmacokinetics

It is known that this compound is soluble in water and alcohol , which suggests that it could be readily absorbed and distributed in the body. The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The primary result of the action of this compound is the misfolding and aggregation of proteins . This process is induced even at equimolar ratios (in respect to the protein) and upon mild heating . The aggregates formed have compacted morphologies and entrapped mellitate anions .

Action Environment

The action of this compound is influenced by the pH of the environment . At physiological pH, this compound deprotonates to produce anions with high charge densities . The capacity of extremely diluted mellitate anions (i.e., at sub-millimolar concentration range) to trigger protein aggregation is noteworthy .

Biochemical Analysis

Biochemical Properties

Mellitic acid, when dissolved in water, dissociates to yield various mellitate anions with pronounced tendencies to form complexes with cations including protonated amines . These anions, especially those with high charge densities (MA 5- and MA 6-), have shown to interact with proteins such as hen egg white lysozyme (HEWL), a basic stably folded globular protein .

Cellular Effects

The interaction between this compound and proteins like HEWL can lead to the formation of electrostatic complexes, which can induce misfolding and aggregation of the protein . This can have significant effects on cellular processes, potentially disrupting normal protein function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves the formation of highly symmetric MA 6- anions, which can interact with positively charged low-symmetry globular proteins . This electrostatic attraction can lead to interesting self-assembly patterns and induce protein misfolding and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, even at equimolar ratios (in respect to HEWL), this compound anions are capable of inducing misfolding and aggregation of the protein upon mild heating . This results in non-native intermolecular beta-sheet appearing in the amide I’ region of the corresponding infrared spectra .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not well-documented, the capacity of extremely diluted mellitate anions (i.e., at sub-millimolar concentration range) to trigger aggregation of proteins is noteworthy .

Preparation Methods

Benzene Hexacarboxylic Acid can be synthesized through several methods:

Comparison with Similar Compounds

Benzene Hexacarboxylic Acid is unique due to its six carboxyl groups attached to a benzene ring. Similar compounds include:

These compounds differ in the number and position of carboxyl groups, which affects their chemical properties and applications.

Properties

IUPAC Name

benzene-1,2,3,4,5,6-hexacarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSWCNNOKPMOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C12H6O12
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DSSTOX Substance ID

DTXSID50199650
Record name Mellitic acid
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Molecular Weight

342.17 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Mellitic acid
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CAS No.

517-60-2
Record name Mellitic acid
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Record name Benzene Hexacarboxylic Acid
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Record name MELLITIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is mellitic acid and what is its molecular formula?

A1: this compound, also known as benzenehexacarboxylic acid, is an organic compound with the molecular formula C12H6O12. It is a benzene derivative where all six hydrogen atoms are replaced by carboxyl groups (-COOH). []

Q2: How does this compound interact with calcium phosphate minerals?

A2: this compound exhibits a strong affinity for calcium phosphate minerals, similar to diphosphonates. This interaction stems from its ability to inhibit the crystallization of hydroxyapatite, the primary mineral component of bones and teeth, both in vitro and in vivo. [, ]

Q3: Does this compound affect dental calculus formation?

A4: Yes, this compound has been shown to effectively inhibit dental calculus formation in experimental animals. This effect is likely due to its interaction with hydroxyapatite, modifying its solubility and crystal growth. []

Q4: How does temperature affect the adsorption of this compound onto kaolinite?

A5: The adsorption of this compound onto kaolinite, a common clay mineral, is influenced by temperature and pH. At low pH (below 5.5), adsorption increases with rising temperature. Conversely, at higher pH values, increasing temperature leads to reduced adsorption. []

Q5: What type of complexation governs this compound adsorption onto kaolinite?

A5: Spectroscopic data and modeling suggest that this compound adsorbs onto kaolinite through outer-sphere complexation with surface hydroxyl groups (SOH) rather than permanent charge sites. Two proposed reactions are:

    Q6: Can this compound be used in the synthesis of metal-organic frameworks (MOFs)?

    A7: Yes, this compound can act as a robust organic linker in the synthesis of MOFs. For example, reacting zirconium with this compound in a high concentration of ammonium cations produces a highly stable MOF with cation exchange sites. This MOF demonstrates potential for selective ammonium recovery from aqueous solutions and exhibits promising proton conductivity. []

    Q7: What are the potential applications of this compound in analytical chemistry?

    A8: this compound's ability to sensitize the luminescence of terbium (Tb3+) in methanol shows promise for analytical applications. This method exhibits high sensitivity, allowing for Tb3+ detection at concentrations as low as 3 × 10−11 M, and demonstrates good selectivity even in the presence of other lanthanides. []

    Q8: How does this compound influence the precipitation of barite and calcite?

    A9: this compound acts as both a potent inhibitor and a crystal growth modifier for both barite (BaSO4) and calcite (CaCO3) precipitation. In the case of barite, its presence leads to the formation of agglomerated nanoparticles, significantly altering the material's morphology. []

    Q9: Can this compound be used in the synthesis of polymers?

    A10: Yes, this compound, particularly its dianhydride form (MADA), is used as a building block in the synthesis of polyimides (PIs). Incorporating MADA provides sites for attaching pendent groups, offering a pathway to tailor the properties of the resulting polymers. [, ]

    Q10: What is the significance of this compound in the context of Mars exploration?

    A11: this compound is considered a potential biomarker for the detection of organic molecules on Mars. It is believed to be a stable degradation product of kerogen, a complex organic matter found in meteorites, under the oxidizing conditions prevalent on the Martian surface. [, ]

    Q11: Does this compound decompose during thermal volatilization (TV) analysis?

    A13: Experiments using the NASA Mars-1 soil simulant indicate that this compound, when present at low levels (<0.05% wt), completely decomposes into carbon dioxide during TV analysis. This decomposition is attributed to the presence of strong oxidizers in the soil simulant, such as hydroxyl radicals and oxygen atoms released from iron species. []

    Q12: What are the implications of this compound's susceptibility to oxidation for Mars exploration?

    A14: The fact that this compound can be readily oxidized under simulated Martian conditions suggests that if present in low concentrations, it might be challenging to detect using TV-based analytical methods. This highlights the need for careful interpretation of CO2 signals detected during Martian soil analysis, as they might originate from both inorganic and organic sources. []

    Q13: What is the role of this compound in the production of benzenepolycarboxylic acids (BPCAs)?

    A15: this compound is itself a BPCA, and its production is often considered an indicator of the success of coal oxidation processes. Pre-pyrolyzing lignite at specific temperatures (250–350 °C) before oxidation can enhance the yield of this compound compared to directly oxidizing the raw lignite. []

    Q14: What are the analytical techniques used to identify and quantify this compound?

    A14: Various analytical techniques are employed to identify and quantify this compound, including:

    • Gas chromatography-mass spectrometry (GC-MS): Often used after derivatizing this compound into its methyl ester for improved volatility. [, , ]
    • Raman spectroscopy: Allows for the identification of characteristic molecular vibrations, enabling detection in mineral matrices. []
    • Fluorescence spectroscopy: Can be utilized for sensitive detection, especially in solution phase. []
    • X-ray diffraction (XRD): Provides information on crystal structure and size, useful for studying this compound's impact on mineral crystallization. []

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